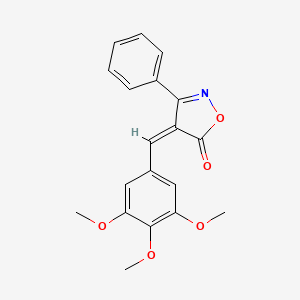
3-phenyl-4-(3,4,5-trimethoxybenzylidene)-5(4H)-isoxazolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenyl-4-(3,4,5-trimethoxybenzylidene)-5(4H)-isoxazolone, also known as PTM, is a synthetic compound that has attracted significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. PTM belongs to the family of isoxazolone derivatives, which are known to exhibit a wide range of biological and pharmacological activities.
Mechanism of Action
The exact mechanism of action of 3-phenyl-4-(3,4,5-trimethoxybenzylidene)-5(4H)-isoxazolone is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. 3-phenyl-4-(3,4,5-trimethoxybenzylidene)-5(4H)-isoxazolone has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the activation of NF-κB, a key regulator of the inflammatory response. Additionally, 3-phenyl-4-(3,4,5-trimethoxybenzylidene)-5(4H)-isoxazolone has been reported to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
3-phenyl-4-(3,4,5-trimethoxybenzylidene)-5(4H)-isoxazolone has been shown to modulate various biochemical and physiological processes in the body. It has been reported to reduce the levels of oxidative stress markers such as malondialdehyde and increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Furthermore, 3-phenyl-4-(3,4,5-trimethoxybenzylidene)-5(4H)-isoxazolone has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-phenyl-4-(3,4,5-trimethoxybenzylidene)-5(4H)-isoxazolone in lab experiments is its high potency and selectivity towards its molecular targets. However, 3-phenyl-4-(3,4,5-trimethoxybenzylidene)-5(4H)-isoxazolone is also known to exhibit poor solubility in aqueous solutions, which can limit its bioavailability and effectiveness in certain applications. Furthermore, the synthesis of 3-phenyl-4-(3,4,5-trimethoxybenzylidene)-5(4H)-isoxazolone is relatively complex and requires specialized equipment and expertise.
Future Directions
There are several potential future directions for the research and development of 3-phenyl-4-(3,4,5-trimethoxybenzylidene)-5(4H)-isoxazolone. One area of interest is the exploration of its potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the use of 3-phenyl-4-(3,4,5-trimethoxybenzylidene)-5(4H)-isoxazolone as a scaffold for the development of novel drug candidates with improved pharmacological properties is also an area of active research. Finally, the development of more efficient and scalable synthesis methods for 3-phenyl-4-(3,4,5-trimethoxybenzylidene)-5(4H)-isoxazolone could facilitate its widespread use in various applications.
Synthesis Methods
The synthesis of 3-phenyl-4-(3,4,5-trimethoxybenzylidene)-5(4H)-isoxazolone involves the condensation reaction between 3,4,5-trimethoxybenzaldehyde and 3-phenyl-5-(hydroxyimino)-4,5-dihydroisoxazole in the presence of a suitable catalyst. The resulting compound is then subjected to further purification steps to obtain 3-phenyl-4-(3,4,5-trimethoxybenzylidene)-5(4H)-isoxazolone in its pure form.
Scientific Research Applications
3-phenyl-4-(3,4,5-trimethoxybenzylidene)-5(4H)-isoxazolone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anti-inflammatory, analgesic, and antitumor activities in various in vitro and in vivo models. Furthermore, 3-phenyl-4-(3,4,5-trimethoxybenzylidene)-5(4H)-isoxazolone has been reported to possess significant antioxidant and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative disorders.
properties
IUPAC Name |
(4Z)-3-phenyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-22-15-10-12(11-16(23-2)18(15)24-3)9-14-17(20-25-19(14)21)13-7-5-4-6-8-13/h4-11H,1-3H3/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSDRHJVFJQAIG-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=NOC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=NOC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-4-(3,4,5-trimethoxybenzylidene)-5(4H)-isoxazolone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(acetylamino)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5811226.png)
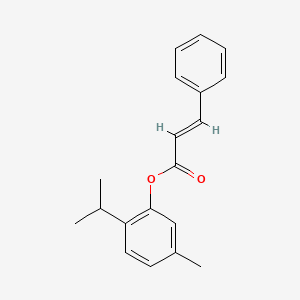
![1-[(4-fluorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]imidazolidine](/img/structure/B5811234.png)
![methyl 2-methyl-3-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B5811247.png)
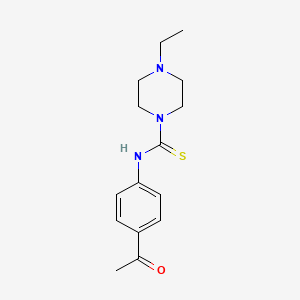
![5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid](/img/structure/B5811253.png)
![ethyl 2-[(cyclopropylcarbonyl)amino]benzoate](/img/structure/B5811269.png)
![2,4-dichloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5811277.png)
![1-[2-(4-fluorophenyl)ethyl]-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5811282.png)

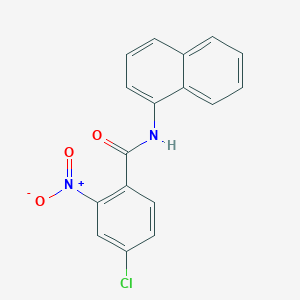
![2-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5811319.png)
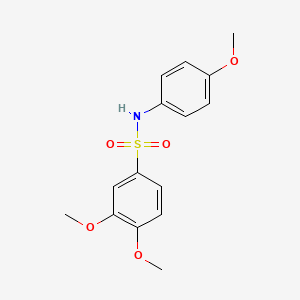
![2-[2-(2-oxo-5-phenyl-3(2H)-thienylidene)hydrazino]benzoic acid](/img/structure/B5811333.png)